![molecular formula C14H20ClNO3 B1397592 Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1219972-28-7](/img/structure/B1397592.png)
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
Overview
Description
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoate ester linked to a pyrrolidine moiety through a methoxy methyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Etherification: The hydroxyl group of methyl 4-hydroxybenzoate is then reacted with 3-pyrrolidinemethanol in the presence of a base such as potassium carbonate to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate
- Ethyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate
- Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate
Uniqueness
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride is unique due to its specific combination of a benzoate ester and a pyrrolidine moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various experimental and industrial applications.
Biological Activity
Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, also known as Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, is a chemical compound with the molecular formula C₁₃H₁₈ClNO₃. It has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoate ester structure with a pyrrolidine moiety, which contributes to its unique chemical properties. The presence of the pyrrolidine ring is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClNO₃ |
Molecular Weight | 273.75 g/mol |
Solubility | Soluble in water and organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity . It appears to modulate cellular signaling pathways associated with proliferation and apoptosis in cancer cells. The specific pathways affected include those involving apoptosis-related proteins and cell cycle regulators, indicating that it may induce cell death in malignant cells while sparing normal cells.
Neuropharmacological Effects
The compound is also being studied for its neuropharmacological effects , particularly its interaction with cholinergic and dopaminergic systems. It may enhance neurotransmitter levels, potentially making it useful in treating neurodegenerative disorders or cognitive impairments.
While the precise mechanism of action is still under investigation, it is believed that this compound interacts with specific receptors and enzymes in the body. This interaction could lead to modulation of neurotransmitter release and receptor activity, influencing various physiological responses.
Potential Targets
- Cholinergic Receptors : May enhance acetylcholine signaling.
- Dopaminergic Receptors : Potential modulation of dopamine levels.
- Enzymatic Pathways : Inhibition or activation of specific enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound inhibited Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL .
- Cancer Cell Line Research : In a study assessing the effects on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups .
- Neuropharmacological Assessment : Research presented at the International Conference on Neuropharmacology indicated that this compound improved cognitive function in rodent models through enhanced cholinergic transmission .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl 4-(3-piperidinylmethoxy)benzoate | Piperidine derivative | Antimicrobial |
Methyl 4-(3-morpholinylmethoxy)benzoate | Morpholine derivative | Neuroprotective |
The unique structural configuration of this compound contributes to its distinct biological activities compared to other derivatives.
Properties
IUPAC Name |
methyl 4-(pyrrolidin-3-ylmethoxymethyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-4-2-11(3-5-13)9-18-10-12-6-7-15-8-12;/h2-5,12,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRZAUITYPGFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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